Galactose Oxidase Deuterium KIE
The deuterated substrate 1-O-methyl-6,6'-di-[²H]-α-D-galactopyranoside (the methyl glycoside of D-galactose-6,6-d2) exhibits an unusually large steady-state kinetic isotope effect of kH/kD = 22.5 ± 2 for oxygen consumption at low galactose concentrations. This is a direct head-to-head measurement against the protio (unlabeled) substrate in the same assay system, reflecting the rate-determining hydrogen atom abstraction from the 6-hydroxymethyl group by the galactose oxidase active site [1]. At high substrate concentrations where oxygen reduction becomes rate-limiting, the KIE remains substantial at kH/kD = 8 ± 1. The anaerobic reduction rate constant for protio substrate is 1.59 × 10⁴ M⁻¹ s⁻¹ versus 7.50 × 10² M⁻¹ s⁻¹ for the deuterated substrate, yielding a KIE of 21.2 [1].
| Evidence Dimension | Steady-state kinetic isotope effect (kH/kD) on galactose oxidase-catalyzed oxygen consumption |
|---|---|
| Target Compound Data | kH/kD = 22.5 ± 2 (low substrate); kH/kD = 8 ± 1 (high substrate); anaerobic kred = 7.50 × 10² M⁻¹ s⁻¹ |
| Comparator Or Baseline | Protio (unlabeled) substrate: kH/kD = 1 (definition); anaerobic kred = 1.59 × 10⁴ M⁻¹ s⁻¹ |
| Quantified Difference | 22.5-fold slower oxidation rate for deuterated substrate; 21.2-fold lower anaerobic reduction rate constant |
| Conditions | Steady-state O₂ consumption assay and rapid kinetics at 4°C; substrate: 1-O-methyl-6,6'-di-[²H]-α-D-galactopyranoside vs. protio analog; galactose oxidase from Gibberella fujikuroi; pH 7.0 |
Why This Matters
Researchers designing galactose oxidase mechanism studies or developing oxidase-based biosensors require the 6,6-d2 form specifically because the KIE magnitude directly reports on the hydrogen abstraction step; substituting a non-deuterated or differently deuterated form (e.g., C-2-deuterated) yields a different or absent KIE, compromising mechanistic interpretation.
- [1] Whittaker MM, Ballou DP, Whittaker JW. Kinetic isotope effects as probes of the mechanism of galactose oxidase. Biochemistry. 1998;37(23):8426-8436. View Source
